Orexin A (17-33) trifluoroacetate salt H-Tyr-Glu-Leu-Leu-His-Gly-Ala-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Leu-NH2 trifluoroacetate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orexin A (17-33), truncated form of orexin A, acts as potent and selective peptide orexin OX1 receptor antagonist.
Mechanism of Action
Target of Action
The primary target of Orexin A (17-33) trifluoroacetate salt, also known as OXA (17-33), is the Orexin-1 receptor (OX1R) . This receptor is a G protein-coupled receptor involved in various physiological processes, including energy homeostasis and the sleep/wake cycle .
Mode of Action
OXA (17-33) acts as a selective OX1 antagonist . Truncation studies have led to OXA (17-33) as the shortest active peptide known to date with a 23-fold selectivity for OX1 over OX2 . This means that it preferentially binds to and inhibits the OX1 receptor, thereby modulating its activity .
Biochemical Pathways
The activation of the OX1 receptor by orexins typically leads to an increase in food consumption and wakefulness . By acting as an antagonist, OXA (17-33) can potentially modulate these pathways , although the specific downstream effects may vary depending on other factors such as the presence of other signaling molecules .
Pharmacokinetics
It’s known that peptide-based drugs like oxa (17-33) generally have unique pharmacokinetic properties, including potential resistance to peptidases
Result of Action
The molecular and cellular effects of OXA (17-33)'s action would be primarily related to its antagonistic effect on the OX1 receptor. This could result in a modulation of energy homeostasis and sleep/wake cycles , given the known roles of this receptor .
Biochemical Analysis
Biochemical Properties
Orexin A (17-33) trifluoroacetate salt acts as a selective OX1 antagonist . Truncation studies have led to Orexin A (17-33) trifluoroacetate salt as the shortest active peptide known to date with a 23-fold selectivity for OX1 over OX2 . The native orexins A and B do not show distinct receptor selectivity .
Cellular Effects
It is known that both OX receptors are involved in energy homeostasis and the sleep/wake cycle .
Molecular Mechanism
It is known to exert its effects at the molecular level through its selective binding to the OX1 receptor .
Biological Activity
Orexin A (17-33) trifluoroacetate salt, a truncated form of the orexin neuropeptide, has garnered attention in the scientific community due to its significant biological activities. This peptide, consisting of 17 to 33 amino acids from the orexin A sequence, exhibits distinct receptor selectivity and functional roles in various physiological processes.
Structure and Receptor Selectivity
Orexin A (17-33) demonstrates a notable selectivity for the orexin receptor 1 (OX1R) over orexin receptor 2 (OX2R). Studies have shown that this truncated peptide has a 23-fold selectivity for OX1R compared to OX2R, making it a valuable tool for investigating the specific roles of orexin signaling pathways in vivo and in vitro . The structure-activity relationship studies indicate that key residues such as Tyr 17 , Leu 20 , Asn 25 , and His 26 are critical for its agonist properties .
Orexin A (17-33) activates intracellular signaling pathways primarily through G-protein coupled receptors. Upon binding to OX1R, it enhances intracellular calcium levels via several mechanisms:
- Extracellular Ca2+ Influx : The primary route for calcium influx involves transient receptor potential canonical channels.
- Phospholipase C Pathway : Activation of this pathway leads to the release of calcium from the endoplasmic reticulum, further contributing to neuronal excitability .
Physiological Effects
The biological activity of Orexin A (17-33) extends to various physiological functions:
- Cognitive Enhancement : Research indicates that intranasal administration of orexin A enhances cognitive functions such as attention and memory in animal models. This effect is mediated by increased acetylcholine release in the prefrontal cortex, which is crucial for cognitive processing .
- Regulation of Sleep-Wake Cycle : Orexin peptides are critical in regulating sleep and arousal states. Orexin A (17-33) promotes wakefulness and has been implicated in the transition from REM sleep to wakefulness, affecting overall sleep architecture .
- Metabolic Regulation : Orexin signaling is also linked to energy homeostasis and metabolic processes. Activation of orexin receptors influences feeding behaviors and energy expenditure, suggesting a role in weight regulation .
Table 1: Summary of Key Studies on Orexin A (17-33)
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C79H125N23O22/c1-15-41(10)64(78(123)100-55(25-40(8)9)77(122)102-65(45(14)103)79(124)95-52(66(82)111)22-37(2)3)101-62(108)34-86-68(113)43(12)91-69(114)44(13)92-73(118)57(28-48-31-84-36-89-48)99-76(121)58(29-59(81)105)93-61(107)33-85-67(112)42(11)90-60(106)32-87-71(116)56(27-47-30-83-35-88-47)98-75(120)54(24-39(6)7)97-74(119)53(23-38(4)5)96-72(117)51(20-21-63(109)110)94-70(115)50(80)26-46-16-18-49(104)19-17-46/h16-19,30-31,35-45,50-58,64-65,103-104H,15,20-29,32-34,80H2,1-14H3,(H2,81,105)(H2,82,111)(H,83,88)(H,84,89)(H,85,112)(H,86,113)(H,87,116)(H,90,106)(H,91,114)(H,92,118)(H,93,107)(H,94,115)(H,95,124)(H,96,117)(H,97,119)(H,98,120)(H,99,121)(H,100,123)(H,101,108)(H,102,122)(H,109,110)/t41-,42-,43-,44-,45+,50-,51-,52-,53-,54-,55-,56-,57-,58-,64-,65-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRBZUXULYLVPJ-HYNYKCRDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C79H125N23O22 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1749.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.